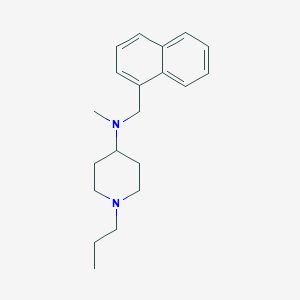![molecular formula C23H28N2O4 B6057334 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6057334.png)
2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide, also known as MPWB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This means that it blocks the action of dopamine, a neurotransmitter that plays a key role in the regulation of movement, emotion, and motivation. By blocking the action of dopamine, this compound may help to alleviate the symptoms of neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine levels in the brain and to improve motor function. It has also been found to have anti-inflammatory effects and to reduce pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide in lab experiments is its potential as a treatment for neurological disorders. It has also been found to have anti-inflammatory and pain-relieving effects, which could make it useful in the development of new pain medications. However, there are also limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are many possible future directions for research on 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide. One area of research could be to further investigate its potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research could be to explore its potential as a pain reliever and anti-inflammatory agent. Additionally, more research is needed to determine the safety and efficacy of this compound in humans. Overall, the potential applications of this compound in various fields of scientific research make it an exciting area of study for future research.
Métodos De Síntesis
The synthesis of 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-piperidone, which is reacted with methoxyacetyl chloride to form 1-(methoxyacetyl)-4-piperidinone. This intermediate is then reacted with 4-fluorobenzoyl chloride to form 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(4-fluorobenzoyl)acetamide. Finally, this compound is reacted with phenethylamine to form this compound.
Aplicaciones Científicas De Investigación
2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is in the field of neuroscience, where this compound has been found to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential as a pain reliever and anti-inflammatory agent.
Propiedades
IUPAC Name |
2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-17(18-8-4-3-5-9-18)24-23(27)20-10-6-7-11-21(20)29-19-12-14-25(15-13-19)22(26)16-28-2/h3-11,17,19H,12-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKGATWLVXSTMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2OC3CCN(CC3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6057252.png)
![2-{[2-(4-ethoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6057269.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6057271.png)

![N-cyclopropyl-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6057295.png)
![3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6057306.png)
![2-{[4-(2,4-dimethylphenoxy)butyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6057317.png)
![2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B6057319.png)
![2-[2-(4-morpholinyl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6057332.png)
![4-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6057340.png)
![2-[({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-thienylmethyl)amino]ethanol](/img/structure/B6057347.png)
![N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6057353.png)

![2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057360.png)